molecular formula C18H18FN3O2 B11166217 N-(3-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

N-(3-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B11166217
M. Wt: 327.4 g/mol
InChI Key: DARPWBCGAYQPPQ-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a fluorobenzyl group, an isopropyl group, and a methylisoxazolo-pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-fluorobenzylamine with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating

Properties

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H18FN3O2/c1-10(2)15-8-14(16-11(3)22-24-18(16)21-15)17(23)20-9-12-5-4-6-13(19)7-12/h4-8,10H,9H2,1-3H3,(H,20,23)

InChI Key

DARPWBCGAYQPPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

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